Cobalt perchlorate,hydrate

Description

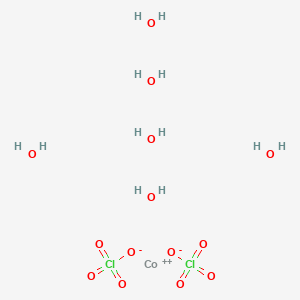

Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O) is a coordination compound with the formula Cl₂CoH₁₂O₁₄, molecular weight 365.93 g/mol, and CAS No. 13478-33-6 . It is classified as an oxidizer (Ox. Sol. The compound is hygroscopic and decomposes upon heating to release hazardous gases, including hydrogen chloride and cobalt oxides . Its primary applications include catalysis, energetic materials (e.g., in bis-(5-nitro-2H-tetrazolato-N²)tetraammine cobalt(III) perchlorate, BNCP), and fluorescence quenching studies .

Properties

IUPAC Name |

cobalt(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOBHNYTWJSVKF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CoH12O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Cobalt Metal

Metallic cobalt reacts exothermically with concentrated perchloric acid (HClO₄) under ambient conditions. The reaction proceeds as follows:

This method requires controlled addition of cobalt to prevent rapid gas evolution and potential splattering. The resulting solution is evaporated at reduced pressure to crystallize the hexahydrate.

Reaction with Cobalt(II) Carbonate

Cobalt(II) carbonate offers a safer alternative due to its lower reactivity. The stoichiometric reaction is:

Key parameters include:

Table 1: Comparative Reaction Conditions for Hexahydrate Synthesis

| Precursor | Acid Concentration | Temperature Range | Evaporation Method | Product Purity |

|---|---|---|---|---|

| Co metal | 70% HClO₄ | 25–30°C | Rotary evaporation | ≥98% |

| CoCO₃ | 60% HClO₄ | 40–50°C | Vacuum desiccation | ≥95% |

Anhydrous Cobalt(II) Perchlorate Synthesis via Dichlorine Hexoxide

The anhydrous form of cobalt perchlorate (Co(ClO₄)₂) cannot be obtained by dehydrating the hexahydrate, as thermal treatment above 100°C induces decomposition into cobalt(II,III) oxide (Co₃O₄). Instead, a specialized route using dichlorine hexoxide (Cl₂O₆) is employed:

Reaction Mechanism

Anhydrous cobalt(II) chloride reacts with Cl₂O₆ in a non-aqueous medium:

The reaction is conducted in a dry environment, followed by vacuum heating at 75°C to remove residual chlorine.

Thermal Stability and Phase Transitions

The hexahydrate undergoes distinct phase transitions under thermal stress:

Decomposition Pathway

Heating Co(ClO₄)₂·6H₂O to 170°C results in oxidative decomposition:

This exothermic process limits the feasibility of thermal dehydration.

Low-Temperature Phase Behavior

Below -50°C, the hexahydrate exhibits orthorhombic symmetry (space group Pnma), with lattice constants a = 7.76 Å, b = 13.44 Å, and c = 5.20 Å. Phase transitions occur at -35°C and -120°C, altering hydrogen bonding between [Co(H₂O)₆]²⁺ and perchlorate anions.

Table 2: Thermal Properties of Cobalt Perchlorate Hydrate

| Form | Decomposition Temperature | Major Products | Crystal System (25°C) |

|---|---|---|---|

| Co(ClO₄)₂·6H₂O | 170°C | Co₃O₄, ClO₂, O₂ | Orthorhombic |

| Co(ClO₄)₂ | N/A (stable to 75°C) | — | Cubic |

Comparative Analysis of Preparation Methods

Yield and Scalability

Chemical Reactions Analysis

Cobalt perchlorate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where cobalt can change its oxidation state.

Substitution Reactions: The perchlorate anion can be substituted by other anions under specific conditions.

Complex Formation: Cobalt perchlorate hydrate can form complexes with various ligands, such as water and ammonia, leading to different coordination compounds.

Scientific Research Applications

Applications Overview

- Catalysis in Organic Synthesis

- Hydration of Carbon Dioxide

-

Coordination Chemistry

- The compound is employed in coordination chemistry, where it forms complexes with various ligands. Studies involving ethylenediamine and cobalt perchlorate have explored its reactions under different conditions, revealing insights into its coordination behavior and potential applications in material science .

-

Electrochemical Applications

- Cobalt perchlorate has been investigated for its electrochemical properties, particularly in the context of battery technology and energy storage systems. Its ability to facilitate electron transfer processes makes it a candidate for further exploration in this area.

One-Pot Synthesis of Dihydropyrimidinones

A study demonstrated the use of cobalt perchlorate hexahydrate as a catalyst for synthesizing dihydropyrimidinones via a sonochemical approach. The reaction showcased high yields and reduced reaction times compared to traditional methods, highlighting the compound's effectiveness as a catalyst .

Hydration of CO₂

In a comparative study of zinc and cobalt-based catalysts for CO₂ hydration, cobalt perchlorate exhibited approximately 50% of the catalytic activity seen with zinc counterparts. This research underscores the potential for cobalt compounds to mimic enzymatic activity in carbonic anhydrase, contributing to advancements in carbon capture technologies .

Data Tables

| Catalyst Type | Activity Level |

|---|---|

| Cobalt Perchlorate | Moderate (50% of Zn) |

| Zinc Catalyst | High |

Mechanism of Action

The mechanism of action of cobalt perchlorate hydrate involves its ability to form coordination complexes with various ligands. The cobalt ion can interact with different molecular targets, influencing biochemical pathways and catalytic processes. The perchlorate anion can also participate in oxidation-reduction reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Chemical and Structural Properties

Key Observations :

- Coordination Geometry : Most transition metal perchlorates adopt octahedral geometry with water ligands. Copper(II) exhibits Jahn-Teller distortion .

- Hydration Stability : Barium perchlorate trihydrate becomes explosively unstable if dehydrated, unlike cobalt perchlorate, which decomposes into less reactive oxides .

Stability and Reactivity

Key Observations :

Key Observations :

Key Observations :

- Regulatory Overlap : Most perchlorates fall under UN 1481 for transport, but cadmium and mercury compounds require additional toxicity controls .

Biological Activity

Cobalt perchlorate hydrate, specifically cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O), is a chemical compound that has garnered attention for its various biological activities. This article explores its biological properties, including toxicity, potential therapeutic uses, and its interactions with biological systems.

Cobalt perchlorate is a coordination compound where cobalt is in the +2 oxidation state, coordinated by perchlorate ions. Its structure allows it to form stable complexes with various ligands, which can influence its biological activity.

Toxicological Profile

Cobalt perchlorate is classified as a hazardous substance. It poses several health risks:

- Acute Toxicity : Exposure can lead to respiratory irritation and may cause allergic reactions, including asthma symptoms .

- Carcinogenicity : Classified as a potential human carcinogen (Category 1B) by the ACGIH .

- Target Organ Toxicity : Primarily affects the respiratory system upon single exposure .

Antimicrobial Properties

Research indicates that cobalt(II) complexes exhibit antimicrobial activity. A study demonstrated that cobalt(II) complexes formed with hydroxamic acids showed significant DNA-binding ability and cytotoxic properties against various microbial strains . The stability of these complexes in aqueous solutions enhances their potential use in antimicrobial therapies.

DNA Interaction and Cytotoxicity

Cobalt perchlorate's ability to interact with DNA has been investigated. The formation of mononuclear complexes with DNA suggests a mechanism through which cobalt compounds can exert cytotoxic effects. The binding affinity of these complexes may lead to disruptions in cellular processes, promoting apoptosis in cancer cells .

Enzymatic Activity and Catalysis

Cobalt ions play a crucial role in various enzymatic processes. For instance, cobalt-substituted carbonic anhydrase exhibits catalytic activity for carbon dioxide hydration, albeit at reduced efficiency compared to zinc-containing enzymes . This property highlights cobalt's potential in biocatalysis and environmental applications.

Case Studies

- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of cobalt(II) hydroxamic acid complexes on human cancer cell lines. Results indicated significant cell death correlated with increased concentrations of cobalt complexes, suggesting their potential as anticancer agents .

- Environmental Impact : Cobalt perchlorate has been detected in environmental samples due to its use in industrial applications. Its persistence and toxicity raise concerns regarding water contamination and ecological health. Studies have shown that perchlorates can disrupt thyroid function by inhibiting iodine uptake, which is critical for hormone production .

Summary of Findings

| Property | Description |

|---|---|

| Acute Toxicity | Causes respiratory issues and allergic reactions |

| Carcinogenic Potential | Classified as a potential human carcinogen |

| Antimicrobial Activity | Exhibits significant antimicrobial properties against various pathogens |

| DNA Interaction | Forms stable complexes that can disrupt cellular processes |

| Enzymatic Role | Acts as a catalyst in biochemical reactions, particularly in carbon dioxide hydration |

Q & A

Q. What are the recommended methods for synthesizing cobalt perchlorate hydrate in the laboratory?

Cobalt perchlorate hydrate is typically synthesized by reacting cobalt oxide, carbonate, or hydroxide with perchloric acid under controlled hydration conditions. Methods adapted from alkaline earth perchlorate synthesis (e.g., heating with aqueous HClO₄ and subsequent crystallization) can be modified for cobalt systems. Hydrate formation requires precise stoichiometric control, and anhydrous forms may be obtained via dehydration using agents like pyridine, though cobalt's redox sensitivity necessitates inert atmospheres to prevent oxidation .

Q. What safety precautions are necessary when handling cobalt perchlorate hydrate in research settings?

Key precautions include:

- Avoiding dust formation and using local exhaust ventilation to prevent inhalation .

- Storing in tightly sealed containers in cool, dry areas, away from incompatible substances (e.g., reducing agents, organic materials) .

- Using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Fire hazards require water mist or dry powder extinguishers, as thermal decomposition releases toxic ClO₄⁻ vapors and cobalt oxides .

Q. Which analytical techniques are most effective for quantifying cobalt and perchlorate ions in experimental samples?

- Ion Chromatography/Electrospray Ionization Mass Spectrometry (IC/ESI-MS): For perchlorate quantification in aqueous or solid matrices, with detection limits <1 ppb .

- Voltamperometry and Galvanostatic Deposition: To study cobalt(II) redox behavior and electrodeposition efficiency, particularly in perchlorate electrolytes .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For trace cobalt analysis, ensuring minimal matrix interference .

Q. What quality assurance protocols ensure the reliability of perchlorate analysis in environmental or synthetic samples?

Adhere to Method 6860 guidelines:

- Implement a Quality Assurance Project Plan (QAPP) outlining calibration, blanks, and spikes .

- Use method-specific QC criteria (e.g., recovery rates of 70–130% for perchlorate) and validate via interlaboratory comparisons .

- Maintain records for all QC data, including instrument calibration and contamination checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical data observed during cobalt electrodeposition from perchlorate electrolytes?

Contradictions in kinetic dependencies (e.g., current efficiency variations between electrodes) may arise from:

- Electrode Material Differences: Factory-made vs. galvanically deposited copper electrodes exhibit distinct surface morphologies affecting nucleation .

- Ligand Interactions: Formic acid alters cobalt(II) reduction kinetics by forming complexes, requiring adjustments to polarization measurements (e.g., using a three-electrode cell with a PR-8 programmer) .

- Current Density Optimization: Low current densities (<10 mA/cm²) favor shiny metallic deposits, while higher densities may cause irregular growth .

Q. What methodologies are employed to determine the crystal structure and hydration state of cobalt perchlorate hydrate?

- X-ray Crystallography: Resolve coordination geometry and hydration states by analyzing unit cell parameters and Cl–O bond lengths (e.g., tetrahedral symmetry deviations in perchlorate ions) .

- Thermogravimetric Analysis (TGA): Measure weight loss during dehydration to confirm hydrate stoichiometry (e.g., hexahydrate vs. trihydrate forms) .

- Infrared (IR) Spectroscopy: Identify hydrogen-bonding patterns in hydrates, such as asymmetric H-bonding in oxonium perchlorate structures .

Q. How does the presence of coordinating ligands like formic acid influence the redox kinetics of cobalt(II) perchlorate in electrochemical systems?

Formic acid acts as a complexing agent, shifting the reduction potential of Co²⁺ and altering deposition mechanisms:

- Polarization Curves: Reveal increased overpotential requirements for Co²⁺ reduction in ligand-containing electrolytes .

- Electrode Surface Analysis: SEM/EDS shows smoother cobalt deposits due to ligand-induced nucleation control .

- Controlled pH Conditions: Ligand protonation states (e.g., HCOO⁻ vs. HCOOH) modulate electron transfer rates, requiring buffered solutions for reproducibility .

Q. What strategies are recommended for assessing the toxicological profile of cobalt perchlorate hydrate given limited ecotoxicological data?

- In Vitro Studies: Use cell lines (e.g., HEK293) to evaluate cytotoxicity and oxidative stress markers (e.g., ROS production) .

- Animal Models: Rodent studies can assess carcinogenicity (IARC Group 2B classification) and organ-specific toxicity .

- Computational Modeling: QSAR predictions for bioaccumulation potential and environmental mobility, leveraging data from analogous perchlorate salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.